4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine
Overview
Description
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is a chemical compound with the molecular formula C11H11FINO2 and a molecular weight of 335.11 g/mol It is characterized by the presence of a morpholine ring attached to a fluorinated and iodinated phenyl group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-iodobenzoic acid and morpholine.
Formation of the Carbonyl Linkage: The carboxylic acid group of 2-fluoro-5-iodobenzoic acid is converted into an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling Reaction: The acyl chloride intermediate is then reacted with morpholine in the presence of a base, such as triethylamine (TEA), to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation and Reduction Reactions: Formation of alcohols or carboxylic acids.
Coupling Reactions: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is primarily determined by its ability to interact with specific molecular targets. The fluorine and iodine atoms in the phenyl ring can participate in halogen bonding, while the carbonyl and morpholine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluoro-5-chlorophenyl)carbonyl]morpholine
- 4-[(2-Fluoro-5-bromophenyl)carbonyl]morpholine
- 4-[(2-Fluoro-5-methylphenyl)carbonyl]morpholine
Uniqueness
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is unique due to the presence of both fluorine and iodine atoms in the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in synthesis and research .
Properties
IUPAC Name |
(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXNYRLXIUTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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